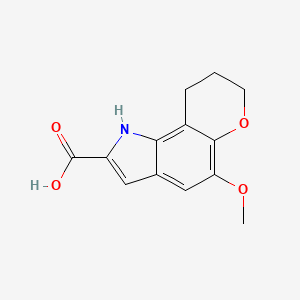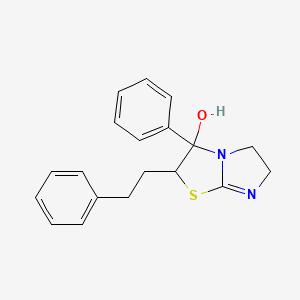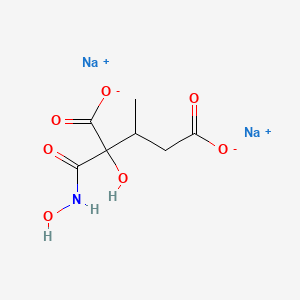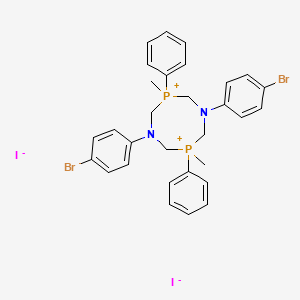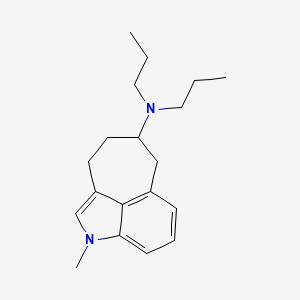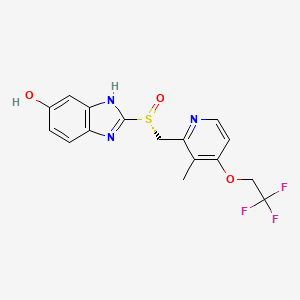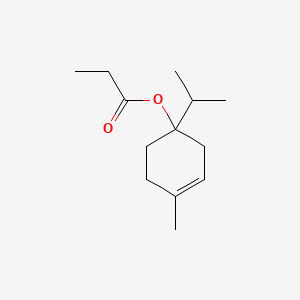
Terpinen 4-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terpinen 4-propionate is a synthetic derivative of terpinen-4-ol, a naturally occurring monoterpene found in tea tree oil
Preparation Methods
Synthetic Routes and Reaction Conditions: Terpinen 4-propionate can be synthesized through the esterification of terpinen-4-ol with propionic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Terpinen-4-ol+Propionic AcidH2SO4Terpinen 4-propionate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of terpinen-4-ol.
Substitution: This compound can participate in nucleophilic substitution reactions, where the propionate group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives like terpinen-4-one.
Reduction: Terpinen-4-ol.
Substitution: Various substituted terpinen derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Terpinen 4-propionate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis and chemical research.
Biology: In biological research, this compound is studied for its antimicrobial and antifungal properties. It has shown potential in inhibiting the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
Medicine: The compound’s anti-inflammatory and anticancer properties are of significant interest. Research has indicated that this compound can induce apoptosis in cancer cells and reduce inflammation, suggesting its potential use in therapeutic applications .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant aroma. It is also explored for its potential use in the development of bio-based solvents and other chemical products.
Mechanism of Action
The mechanism by which terpinen 4-propionate exerts its effects involves multiple molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes, leading to cell lysis. In cancer cells, this compound induces apoptosis through the activation of caspases and the mitochondrial pathway, resulting in programmed cell death .
Comparison with Similar Compounds
Terpinen-4-ol: The parent compound, known for its antimicrobial and anti-inflammatory properties.
α-Terpineol: Another monoterpene with similar biological activities but differing in its chemical structure and aroma profile.
γ-Terpineol: Less common but also exhibits antimicrobial properties.
Uniqueness: Terpinen 4-propionate stands out due to its ester functional group, which imparts unique chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
70240-48-1 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(4-methyl-1-propan-2-ylcyclohex-3-en-1-yl) propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-12(14)15-13(10(2)3)8-6-11(4)7-9-13/h6,10H,5,7-9H2,1-4H3 |
InChI Key |
WXNNHDWPODMHIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCC(=CC1)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




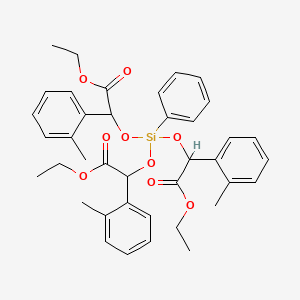
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)
